N-Methyldeoxynojirimycin (NMDNJ) is a potent and specific inhibitor of α-glucosidase I, an enzyme residing in the endoplasmic reticulum (ER) of eukaryotic cells. [] This enzyme plays a crucial role in the initial stages of N-linked glycosylation, a vital protein modification process. [] NMDNJ acts by preventing the removal of glucose residues from the high-mannose oligosaccharide precursor (Glc3Man9GlcNAc2) during the biosynthesis of N-linked glycoproteins. [, ]
NMDNJ belongs to a class of compounds known as iminosugars or aminosugar derivatives. [] These compounds are carbohydrate mimics, often derived from natural sources, that can interfere with various enzymatic processes involved in carbohydrate metabolism. []
In scientific research, NMDNJ is widely employed as a valuable tool to investigate the role of N-linked glycosylation in protein folding, trafficking, function, and cell signaling. [, , , , , , , ] It allows researchers to study the consequences of altered glycosylation on protein behavior and cellular processes.
N-Methyldeoxynojirimycin is derived from the natural product deoxynojirimycin, which is obtained from the bark of the white mulberry tree (Morus alba). The compound belongs to the class of glycosidase inhibitors, specifically targeting enzymes involved in carbohydrate metabolism. Its structural modifications enhance its potency and specificity as an inhibitor compared to its parent compound, deoxynojirimycin .
The synthesis of N-Methyldeoxynojirimycin typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
N-Methyldeoxynojirimycin has a molecular formula of C₈H₁₃N₁O₅ and a molecular weight of approximately 189.19 g/mol. The structure features a pyrrolidine ring with hydroxyl groups at specific positions, contributing to its biological activity.
The three-dimensional conformation plays a crucial role in its ability to mimic substrates of glycosidases, allowing for effective inhibition .
N-Methyldeoxynojirimycin participates in various chemical reactions primarily related to its function as a glycosidase inhibitor:
These reactions are critical for understanding how N-Methyldeoxynojirimycin can modulate carbohydrate metabolism in biological systems .
The mechanism by which N-Methyldeoxynojirimycin exerts its effects involves:
Studies utilizing isotope-edited nuclear magnetic resonance spectroscopy have elucidated binding interactions between N-Methyldeoxynojirimycin and specific glycosidases, providing insights into its inhibitory mechanism .
N-Methyldeoxynojirimycin exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate conditions for storage and application in laboratory settings .
N-Methyldeoxynojirimycin has diverse applications in scientific research:
N-Methyldeoxynojirimycin (Chemical Formula: C₇H₁₅NO₄; Molecular Weight: 177.20 g/mol) is a nitrogen-containing polyhydroxylated alkaloid derived from the iminosugar class. Its core structure features a piperidine ring where the nitrogen atom is methylated, distinguishing it from its parent compound 1-deoxynojirimycin. The stereochemical configuration is defined as (2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol, with hydroxyl groups positioned at carbons 3, 4, and 5, and a hydroxymethyl group at carbon 2. This specific arrangement is critical for its biological activity, as the hydroxyl groups mimic the equatorial orientations found in D-glucose, enabling competitive inhibition of carbohydrate-processing enzymes [5] [8] [10].
The molecule’s three-dimensional conformation allows it to bind tightly to the active sites of α-glucosidases. Nuclear Magnetic Resonance (NMR) and crystallographic analyses confirm that the methyl group attached to the nitrogen enhances the compound’s lipophilicity compared to non-methylated analogs. This modification influences membrane permeability and enzyme-binding kinetics, as evidenced by its increased efficacy in cellular systems [3] [5].
Table 1: Structural Properties of N-Methyldeoxynojirimycin
Property | Value/Description |
---|---|
IUPAC Name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
CAS Registry Number | 69567-10-8 |
Empirical Formula | C₇H₁₅NO₄ |
Molecular Weight | 177.20 g/mol |
Stereochemistry | All chiral centers in R, R, R, S configuration |
Key Functional Groups | Tertiary amine, three hydroxyl groups, hydroxymethyl |
Solubility | Highly soluble in water, methanol (10 mg/mL) |
N-Methyldeoxynojirimycin is biosynthesized primarily in the Morus genus (mulberry trees), notably Morus alba L. (white mulberry). The pathway initiates from L-lysine, which undergoes decarboxylation via lysine decarboxylase to form cadaverine. Subsequent oxidation by primary-amine oxidase converts cadaverine into 1-piperideine, which then undergoes hydroxylation and cyclization. The final step involves N-methylation, catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase, to yield N-Methyldeoxynojirimycin [6].
Transcriptomic studies of mulberry leaves have identified differentially expressed genes associated with this pathway. Key transcripts include lysine decarboxylase and amine oxidase, which are upregulated in high-N-Methyldeoxynojirimycin-producing varieties. Additionally, cytochrome P450 (CYP450) enzymes and methyltransferases contribute to structural modifications, optimizing the compound’s bioactivity. Environmental factors such as nitrogen availability and biotic stress modulate the expression of these genes, leading to variable alkaloid accumulation across plant tissues [6].
Unlike simpler iminosugars, N-Methyldeoxynojirimycin’s biosynthesis requires methylation as a terminal step. This enzymatic addition occurs post-cyclization and is unique to specific mulberry cultivars, explaining its restricted natural distribution compared to unmethylated analogs like 1-deoxynojirimycin [6].
N-Methyldeoxynojirimycin and 1-deoxynojirimycin (DNJ) share a core piperidine triol structure but differ in nitrogen methylation. This modification confers distinct biochemical properties:
Enzyme Inhibition Specificity: Both compounds inhibit α-glucosidases involved in N-linked glycoprotein processing. However, N-Methyldeoxynojirimycin preferentially targets glucosidase I, which trims terminal α-1,2-glucose residues from oligosaccharide precursors. In contrast, DNJ inhibits both glucosidase I and II. The methylation enhances N-Methyldeoxynojirimycin’s binding affinity to glucosidase I, as evidenced by its 70% accumulation of triglucosylated oligosaccharides in intestinal epithelial cells, compared to only 20% with DNJ [3].
Cellular Processing Effects: In rat hepatocytes, N-Methyldeoxynojirimycin causes predominant accumulation of oligosaccharides with three glucose residues (Glc₃Man₇₋₉GlcNAc₂). DNJ, however, leads to oligosaccharides with one glucose residue (Glc₁Man₇₋₉GlcNAc₂). This difference arises because methylation restricts N-Methyldeoxynojirimycin’s ability to inhibit later steps in oligosaccharide trimming, making it a more selective agent [3] [4].
Thermodynamic and Pharmacokinetic Behavior: The methyl group increases N-Methyldeoxynojirimycin’s lipophilicity (log P = -1.8 vs. -2.4 for DNJ), improving membrane permeability. Studies in intestinal epithelial cells show faster cellular uptake, which correlates with its stronger suppression of complex oligosaccharide formation [3] [10].
Table 2: Biochemical Comparison of N-Methyldeoxynojirimycin and 1-Deoxynojirimycin
Property | N-Methyldeoxynojirimycin | 1-Deoxynojirimycin (DNJ) |
---|---|---|
Nitrogen Substituent | Methyl group | Hydrogen |
Primary Enzyme Target | Glucosidase I | Glucosidase I and II |
Oligosaccharide Accumulation | 70% triglucosylated | 20% triglucosylated |
Lipophilicity (log P) | -1.8 | -2.4 |
Biosynthetic Precursor | 1-Deoxynojirimycin + SAM-dependent methylation | L-Lysine-derived piperideine |
This structural and functional divergence underscores why N-Methyldeoxynojirimycin is investigated for targeted glycoprotein-processing inhibition, while DNJ sees broader use in glycan remodeling studies [3] [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: